molecular formula C7H5BrN2S B13655956 6-(Bromomethyl)thieno[2,3-d]pyrimidine

6-(Bromomethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13655956
M. Wt: 229.10 g/mol
InChI Key: IKAHDEUCDCUASH-UHFFFAOYSA-N
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Description

Evolution and Prominence of Thienopyrimidine Scaffolds in Heterocyclic Chemistry

The study of thienopyrimidines has evolved considerably since the initial explorations of fused pyrimidine (B1678525) systems. sci-hub.se Recognizing their potential as purine (B94841) analogs, chemists developed various synthetic routes to access this scaffold. researchgate.netresearchgate.net Two primary strategies have been established: the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) derivative, or the formation of the thiophene ring from a pyrimidine precursor. researchgate.net The versatility of these synthetic pathways has allowed for the creation of a vast library of derivatives, each with unique properties. sci-hub.se

The prominence of the thieno[2,3-d]pyrimidine (B153573) scaffold is underscored by its presence in numerous biologically active molecules. nih.govresearchgate.net Its rigid, bicyclic structure provides a fixed orientation for substituents, enabling precise interactions with biological targets such as enzymes and receptors. nih.govsci-hub.se This has led to its widespread application in drug discovery programs targeting a range of diseases. nih.govresearchgate.net

Rationale for Investigating 6-(Bromomethyl)thieno[2,3-d]pyrimidine as a Key Research Target

The investigation of specific thieno[2,3-d]pyrimidine derivatives is often driven by the desire to explore structure-activity relationships (SAR), which correlate a molecule's structure with its biological effect. nih.gov Research has repeatedly shown that modifications at the C6 position of the thieno[2,3-d]pyrimidine ring can dramatically influence potency and selectivity for various biological targets. sci-hub.senih.govnih.gov For instance, the introduction of specific side chains at this position has been crucial in developing potent antifolates and kinase inhibitors. sci-hub.senih.govnih.govacs.org

This context establishes a clear rationale for targeting This compound for synthesis. The bromomethyl group (-CH₂Br) is a highly reactive functional handle. It acts as an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups at the 6-position, making it an invaluable intermediate for creating diverse libraries of 6-substituted thieno[2,3-d]pyrimidine analogs. The synthesis of this key intermediate enables researchers to systematically probe the effects of different substituents at the C6 position, accelerating the discovery of new lead compounds with optimized biological activity.

Overview of Research Trajectories within the Thieno[2,3-d]pyrimidine Class

Research into thieno[2,3-d]pyrimidine derivatives has branched into several key therapeutic areas, largely driven by the scaffold's ability to inhibit protein kinases. researchgate.net These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov

Key Research Areas:

Anticancer Agents: This is the most extensively studied application. Thieno[2,3-d]pyrimidines have been developed as potent inhibitors of various kinases implicated in cancer progression. alliedacademies.orgresearchgate.net

Kinase Inhibition: Specific research has focused on targeting key oncogenic kinases. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) researchgate.nettandfonline.com, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov, and FMS-like tyrosine kinase 3 (FLT3) sci-hub.senih.gov, among others. The scaffold has also been utilized to create inhibitors of Phosphoinositide 3-kinase (PI3K) nih.gov and Phosphodiesterase 4 (PDE4). rsc.org

Antifolate Activity: A significant research trajectory involves the design of 6-substituted thieno[2,3-d]pyrimidines as antifolates. nih.govnih.gov These compounds are designed to selectively enter cancer cells via folate receptors and inhibit key enzymes in purine biosynthesis, thereby halting cell proliferation. nih.govnih.gov

Other Therapeutic Areas: Beyond cancer, the scaffold has been investigated for a broad range of medical applications, including anti-inflammatory, antimicrobial, and central nervous system (CNS) protective activities. nih.govresearchgate.netsci-hub.se

The diverse biological activities of this class of compounds are summarized in the table below.

Research AreaBiological Target/ApplicationReference(s)
Anticancer General antiproliferative activity against various cancer cell lines alliedacademies.orgresearchgate.netmdpi.com
Kinase Inhibition Epidermal Growth Factor Receptor (EGFR) researchgate.nettandfonline.comnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov
FMS-like tyrosine kinase 3 (FLT3) sci-hub.senih.gov
Phosphoinositide 3-kinase (PI3K) nih.gov
Phosphodiesterase 4 (PDE4) rsc.org
Antifolate Therapy Folate Receptor (FR) selective agents, GARFTase/AICARFTase inhibition nih.govnih.govacs.org
Other Activities Anti-inflammatory, Antimicrobial, Antiviral, CNS protection nih.govresearchgate.netsci-hub.se

This extensive body of research highlights the thieno[2,3-d]pyrimidine core as a versatile and enduringly important scaffold in the ongoing quest for novel therapeutic agents. The strategic synthesis of reactive intermediates like this compound is fundamental to sustaining and advancing these critical research efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

6-(bromomethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H5BrN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2

InChI Key

IKAHDEUCDCUASH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromomethyl Thieno 2,3 D Pyrimidine and Its Analogues

Strategic Approaches to Thieno[2,3-d]pyrimidine (B153573) Core Construction

The synthesis of the thieno[2,3-d]pyrimidine core is a critical first step and can be achieved through several strategic approaches. These methods generally involve the sequential or convergent assembly of the fused thiophene (B33073) and pyrimidine (B1678525) rings.

Cyclization Reactions from Thiophene Precursors

A predominant strategy for constructing the thieno[2,3-d]pyrimidine system involves the use of pre-functionalized thiophene derivatives. Typically, an ortho-amino-substituted thiophene carboxamide or carboxylate serves as a versatile precursor. These intermediates can be cyclized with various one-carbon synthons to form the pyrimidine ring.

For instance, 2-aminothiophene-3-carboxamide (B79593) derivatives can undergo cyclization with reagents like formic acid or formamide (B127407) to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov Another common method is the Gewald reaction, which provides a straightforward route to substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. rsc.org These 2-aminothiophenes can then be further elaborated to the desired thieno[2,3-d]pyrimidine core.

A variety of cyclization agents can be employed to construct the pyrimidine ring from a thiophene precursor, as detailed in the table below.

Thiophene PrecursorCyclization ReagentProduct Type
2-Aminothiophene-3-carboxamideFormic Acid / FormamideThieno[2,3-d]pyrimidin-4(3H)-one
2-Aminothiophene-3-carbonitrileGuanidine2,4-Diaminothieno[2,3-d]pyrimidine
Methyl 2-aminothiophene-3-carboxylateUrea (B33335)Thieno[2,3-d]pyrimidine-2,4-dione

Synthesis via Pyrimidine Annulation Strategies

An alternative approach involves building the thiophene ring onto a pre-existing pyrimidine core. This strategy is less common but offers a different disconnection approach that can be advantageous for accessing specific substitution patterns. These methods often start with a functionalized pyrimidine, such as one bearing reactive groups at the 4 and 5 positions, which can then undergo reactions to form the fused thiophene ring.

Multi-Component and One-Pot Reaction Systems

To enhance synthetic efficiency, multi-component and one-pot reactions have been developed for the synthesis of the thieno[2,3-d]pyrimidine scaffold. rsc.org These strategies combine several reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time and resources. A notable example is a one-pot reaction that begins with the Gewald synthesis of a 2-aminothiophene, which is then cyclized in situ to form the thieno[2,3-d]pyrimidine system. ekb.eg

Introduction of the Bromomethyl Moiety at Position 6: Specific Methodologies

The introduction of a bromomethyl group at the 6-position of the thieno[2,3-d]pyrimidine core is a crucial transformation for creating a reactive handle for further synthetic modifications. This is typically achieved through the radical bromination of a precursor bearing a methyl group at the 6-position.

The reagent of choice for this transformation is N-bromosuccinimide (NBS), which is a convenient and selective source of bromine radicals. The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), and is initiated by either light (photochemical initiation) or a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

The general reaction scheme is as follows:

6-methylthieno[2,3-d]pyrimidine (B9364) + NBS --(Initiator, Solvent)--> 6-(bromomethyl)thieno[2,3-d]pyrimidine

The selectivity for side-chain bromination over aromatic ring bromination is a key consideration. The use of non-polar solvents and radical initiators favors the desired allylic-type bromination of the methyl group.

PrecursorReagentInitiatorSolventProduct
6-Methylthieno[2,3-d]pyrimidineN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon TetrachlorideThis compound
6-Methylthieno[2,3-d]pyrimidineN-Bromosuccinimide (NBS)UV lightCyclohexaneThis compound

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and stoichiometry is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Solvent Effects and Catalysis in this compound Synthesis

The choice of solvent plays a critical role in the side-chain bromination of the 6-methylthieno[2,3-d]pyrimidine precursor. As mentioned, non-polar solvents like carbon tetrachloride and cyclohexane are generally preferred to facilitate the radical mechanism and suppress competing ionic reactions that could lead to ring bromination. The use of more polar solvents could lead to the formation of undesired side products.

In the context of constructing the thieno[2,3-d]pyrimidine core, catalysis can significantly influence reaction rates and yields. For cyclization reactions, both acid and base catalysis are commonly employed. For instance, the cyclization of 2-acylaminothiophene-3-carboxamide derivatives to form thieno[2,3-d]pyrimidin-4-ones is often facilitated by a base. nih.gov

For the specific bromination step, the use of a radical initiator is a form of catalysis. The choice and concentration of the initiator can affect the reaction rate and the formation of impurities. Over-initiation can lead to multiple brominations or other side reactions. Therefore, the amount of initiator is a key parameter to optimize for achieving a clean and efficient transformation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including the thieno[2,3-d]pyrimidine core. This technology utilizes microwave irradiation to directly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. kchem.orgjcchems.com

The application of microwave irradiation is particularly advantageous in the cyclization steps common in the synthesis of thieno[2,3-d]pyrimidines. For instance, the cyclization of 2-amino-3-cyanothiophene precursors with reagents like formamide or urea to form the pyrimidine ring can be significantly accelerated. jcchems.com While conventional heating might require several hours to drive these reactions to completion, microwave-assisted protocols can often achieve the same or better results in a matter of minutes. kchem.org

Research has demonstrated the effectiveness of microwave-assisted synthesis for a variety of thieno[2,3-d]pyrimidine derivatives. nih.govnih.govnih.gov A mixture of a suitable 2-amino-3-cyanoenamine and a large excess of N,N-dimethylformamide dimethyl acetal (B89532) (DMA-DMA), when heated under microwave irradiation, can yield the corresponding N,N-dimethylacetimidamide derivatives in good yields within minutes. nih.gov Subsequent cyclization with an appropriate amine under microwave heating can then afford the desired 4-aminothieno[2,3-d]pyrimidine analogues. nih.gov

The table below summarizes representative findings from studies employing microwave-assisted synthesis for thieno[2,3-d]pyrimidine analogues, highlighting the significant advantages over conventional heating.

ProductMethodReaction TimeYield (%)Reference
Benzothieno[2,3-d]pyrimidin-4-amine derivativeMicrowave5-10 min85-92% kchem.org
Benzothieno[2,3-d]pyrimidin-4-amine derivativeConventional6-10 h70-80% kchem.org
Substituted thieno[2,3-d]pyrimidin-2(1H)-onesMicrowave3-5 min82-94% jcchems.com
Substituted thieno[2,3-d]pyrimidin-2(1H)-onesConventional4-6 h70-85% jcchems.com

Advanced Purification and Isolation Techniques for Academic Research

The isolation of highly pure this compound and its analogues from crude reaction mixtures is crucial for their subsequent use in research and development. In an academic research setting, column chromatography and recrystallization are the most frequently employed techniques for achieving high purity.

Column Chromatography: This technique is indispensable for separating the target compound from byproducts and unreacted starting materials. The choice of stationary phase and mobile phase is critical for effective separation.

Stationary Phase: Silica gel (200-300 or 230-400 mesh) is the most commonly used stationary phase for the purification of thieno[2,3-d]pyrimidine derivatives due to its versatility and effectiveness in separating compounds with varying polarities. ijacskros.comresearchgate.net

Mobile Phase (Eluent): A gradient elution system is often employed to achieve optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally any highly polar byproducts. nih.govnih.gov

Recrystallization: This is a powerful technique for the final purification of solid compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Commonly used solvents for the recrystallization of thieno[2,3-d]pyrimidine derivatives include ethanol, methanol, or a mixture of dimethylformamide (DMF) and methanol. mdpi.comthepharmajournal.comnih.gov The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The following table outlines typical conditions for the purification of thieno[2,3-d]pyrimidine analogues based on findings in academic literature.

Compound TypePurification MethodStationary PhaseMobile Phase / SolventReference
N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-aminesColumn ChromatographySilica gelPetroleum Ether / Ethyl Acetate (gradient) nih.gov
N,N-dimethylacetimidamide derivativesColumn ChromatographySilica gelPetroleum Ether / Dichloromethane (gradient) nih.gov
Substituted thieno[2,3-d]pyrimidin-4-amineColumn ChromatographyNot specifiedNot specified ijacskros.com
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazideRecrystallizationNot applicableDMF/Methanol mdpi.com
Thieno[2,3-d]pyrimidine-2,4-diolRecrystallizationNot applicableWater ijacskros.com

Chemical Reactivity and Derivatization Strategies of 6 Bromomethyl Thieno 2,3 D Pyrimidine

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 6-position of the thieno[2,3-d]pyrimidine (B153573) core is an excellent electrophilic site, analogous to a benzylic bromide. This makes it highly susceptible to SN2 reactions with a wide array of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

The reaction of 6-(bromomethyl)thieno[2,3-d]pyrimidine with various oxygen, nitrogen, and sulfur-based nucleophiles provides a straightforward route to ethers, amines, and thioethers. These reactions typically proceed under mild basic conditions, which facilitate the deprotonation of the nucleophile, enhancing its reactivity towards the electrophilic methylene (B1212753) carbon.

Ether Formation: Alkoxides and phenoxides, generated from the corresponding alcohols or phenols using a suitable base (e.g., sodium hydride, potassium carbonate), readily displace the bromide to form ether linkages. This allows for the introduction of various alkyl and aryl ether moieties.

Amine Formation: Primary and secondary amines, both aliphatic and aromatic, are effective nucleophiles for this transformation. The reaction often employs a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction to completion. This pathway is crucial for synthesizing analogues containing key pharmacophoric groups like substituted anilines or piperazines.

Thioether Formation: Thiolates, which are excellent nucleophiles, react efficiently with the bromomethyl group to yield thioethers. This strategy is used to introduce sulfur-containing functionalities, which can be important for biological activity and metabolic stability.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent/Conditions Product Type
R-OH (Alcohol/Phenol) NaH or K2CO3 in DMF/THF 6-(Alkoxymethyl) or 6-(Aryloxymethyl) derivative (Ether)
R1R2-NH (Amine) K2CO3 or Et3N in CH3CN/DMF 6-((R1R2-amino)methyl) derivative (Amine)

Beyond simple ethers, amines, and thioethers, the bromomethyl group is a key handle for introducing more complex functionalities. The displacement of the bromide by nucleophilic carbon, nitrogen, or sulfur atoms within various cyclic structures allows for significant structural diversification.

For instance, nitrogen-containing heterocycles such as imidazole, pyrazole, and triazole can act as N-nucleophiles to form stable C-N bonds with the methyl group. Similarly, aliphatic cyclic amines like piperidine, piperazine, and morpholine (B109124) are commonly used to introduce saturated heterocyclic rings, which are prevalent in many clinically successful drugs. These moieties can improve solubility, metabolic stability, and receptor binding affinity. Research on related thieno[2,3-d]pyrimidine structures has demonstrated the successful introduction of such groups at various positions on the scaffold. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Thienopyrimidine Core

While the bromomethyl group offers a primary site for derivatization, the thieno[2,3-d]pyrimidine core itself can be functionalized using modern synthetic methods. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated or otherwise activated thienopyrimidine scaffolds. Although the starting compound is this compound, subsequent or prior halogenation of the core (e.g., at the 2- or 4-position) opens up avenues for these advanced modifications.

Studies on the isomeric thieno[3,2-d]pyrimidine (B1254671) system have demonstrated the feasibility of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at position 6 of the thiophene (B33073) ring. nih.govrsc.org These reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively. Such strategies are directly translatable to the thieno[2,3-d]pyrimidine scaffold, enabling the synthesis of complex biaryl or amino-substituted derivatives. For example, a 6-bromo-thieno[2,3-d]pyrimidine could be coupled with a variety of boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to generate extensive libraries of analogues. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions Applicable to the Thienopyrimidine Core

Reaction Name Coupling Partners Bond Formed Typical Catalyst/Ligand
Suzuki-Miyaura Aryl/Vinyl Halide + Boronic Acid/Ester C-C Pd(PPh3)4, Pd(dppf)Cl2
Sonogashira Aryl/Vinyl Halide + Terminal Alkyne C-C (sp2-sp) Pd(PPh3)2Cl2, CuI
Buchwald-Hartwig Aryl/Vinyl Halide + Amine C-N Pd2(dba)3, XPhos, RuPhos

Electrophilic and Nucleophilic Modifications of the Thieno[2,3-d]pyrimidine Ring System

The aromatic character of the thieno[2,3-d]pyrimidine ring system allows for both electrophilic and nucleophilic substitution reactions directly on the core, although the regioselectivity is dictated by the electronic nature of the fused rings.

Electrophilic Aromatic Substitution: The thiophene ring is generally more electron-rich than the pyrimidine (B1678525) ring and is thus more susceptible to electrophilic attack. Reactions such as halogenation (with NBS or Br2), nitration (with HNO3/H2SO4), and Friedel-Crafts acylation are expected to occur preferentially on the thiophene moiety. masterorganicchemistry.comlibretexts.org The directing effects of the fused pyrimidine ring and any existing substituents will determine the precise position of substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. This is especially true if a good leaving group, such as a halogen, is present at these positions. Numerous studies have shown that a chlorine atom at the C4 position of the thieno[2,3-d]pyrimidine scaffold is readily displaced by various nucleophiles, including amines and alkoxides. nih.govnih.gov This reactivity provides a complementary strategy for functionalization, often used orthogonally to reactions at the bromomethyl group or cross-coupling at the thiophene ring. For example, 4-chlorothieno[2,3-d]pyrimidines can be reacted with amines to generate 4-amino derivatives. chemrxiv.org

Combinatorial Library Synthesis and Parallel Chemistry Approaches based on Thieno[2,3-d]pyrimidine Scaffolds

The robust and versatile reactivity of this compound and its derivatives makes this scaffold ideal for the construction of large compound libraries for high-throughput screening. Combinatorial and parallel synthesis strategies leverage this reactivity to rapidly generate a multitude of analogues from a common intermediate.

A typical combinatorial approach might involve a multi-step sequence where a common thienopyrimidine core is functionalized in a stepwise manner. For example, a library could be generated by first performing a diverse set of nucleophilic substitutions on the 6-bromomethyl group. If the core also contains a second reactive site, such as a 4-chloro substituent, a second dimension of diversity can be introduced by reacting the products with a panel of amines or alcohols.

These strategies often employ automated or semi-automated synthesis platforms and purification systems to manage the large number of reactions and products. The resulting libraries of thieno[2,3-d]pyrimidine derivatives can then be screened against various biological targets to identify new hit compounds for drug discovery programs. nih.govacs.org The development of such libraries has been instrumental in identifying potent inhibitors for various enzymes and receptors. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design with 6 Bromomethyl Thieno 2,3 D Pyrimidine Derivatives

Systematic Exploration of Substituent Effects on Biological Interactions

The biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Systematic modifications have revealed critical insights into the structural requirements for potent biological interactions.

For instance, in the context of dihydrofolate reductase (DHFR) inhibition, specific substitutions are crucial for activity. The nitrogen atom at position 1 and an amino group at position 2 are essential for forming a salt bridge with the key amino acid residue Glu30 in the enzyme's active site. nih.gov Furthermore, an oxygen atom at the 4-position is vital for establishing hydrogen bonds with Val115, Ile7, and Tyr121. nih.gov The lipophilicity of the substituent at position 6 also plays a significant role; elongating an alkyl chain from methyl to ethyl at this position can enhance DHFR inhibitory potency by facilitating passive diffusion. nih.gov

In the pursuit of anticancer agents, the incorporation of a lipophilic cycloalkyl ring has been associated with increased activity. researchgate.net SAR studies on a series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives have also been conducted to evaluate their anti-tumor effects. researchgate.net For atypical protein kinase C (aPKC) inhibitors, a range of potencies was observed with different substitutions on the pyrimidine (B1678525) ring, highlighting the sensitivity of this position to structural changes. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of thieno[2,3-d]pyrimidine derivatives based on available research findings.

Position of Substitution Substituent Observed Effect on Biological Activity Target
1Nitrogen AtomEssential for salt bridge formationDHFR
2Amino GroupEssential for salt bridge formationDHFR
4Oxygen AtomCrucial for hydrogen bondingDHFR
6Ethyl Group (vs. Methyl)Increased potency through enhanced lipophilicityDHFR
GeneralLipophilic Cycloalkyl RingIncreased anticancer activityCancer Cells
Pyrimidine RingVarious SubstituentsA range of potencies observedaPKC

Pharmacophoric Elucidation for Thieno[2,3-d]pyrimidine Scaffolds

Pharmacophore modeling is a crucial aspect of rational drug design, defining the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For the thieno[2,3-d]pyrimidine scaffold, several key pharmacophoric features have been identified for different therapeutic targets.

As a purine (B94841) bioisostere, the thieno[2,3-d]pyrimidine nucleus itself is a fundamental pharmacophoric element. sci-hub.se In the context of DHFR inhibition, the thieno[2,3-d]pyrimidine core binds to the enzyme in a "flipped" mode relative to folic acid, where the sulfur atom of the thiophene (B33073) ring mimics the 4-amino group of methotrexate. nih.gov The key pharmacophoric points for DHFR inhibitors include a hydrogen bond donor (amino group at C2), a hydrogen bond acceptor (nitrogen at N1), and another hydrogen bond acceptor (oxygen at C4), along with a hydrophobic region (substituent at C6).

For vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a novel thieno[2,3-d]pyrimidine derivative was designed based on the pharmacophoric features of known inhibitors, leading to a compound with an IC50 of 68.13 nM. nih.gov Molecular docking studies of this derivative revealed an accurate binding mode within the VEGFR-2 active site. nih.gov

In the development of anticancer agents targeting breast cancer, a series of thieno[2,3-d]pyrimidine derivatives incorporating sulfadrug moieties were synthesized. alliedacademies.org The most active compounds in this series featured a sulfadoxine, sulfadimethoxazine, or sulfanilamide (B372717) group, suggesting that these larger, substituted sulfonamide moieties contribute significantly to the pharmacophore for anti-breast cancer activity. alliedacademies.org

Design Principles for Ligand-Target Recognition and Modulatory Activity

The rational design of thieno[2,3-d]pyrimidine-based ligands hinges on a deep understanding of the principles governing their recognition by and modulation of biological targets. A primary design strategy involves mimicking the binding modes of endogenous ligands or known inhibitors. For example, the design of DHFR inhibitors is guided by the binding interactions of the natural substrate, dihydrofolate, and known drugs like methotrexate. nih.gov

Another key principle is the introduction of substituents that can form specific, high-affinity interactions with amino acid residues in the target's binding pocket. This can include hydrogen bonds, ionic interactions, and hydrophobic interactions. For instance, the design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors explicitly considered the formation of a salt bridge with Glu30 and hydrogen bonds with other key residues. nih.govresearchgate.net

Selectivity is also a critical design consideration. Thieno[2,3-d]pyrimidine derivatives can be designed to selectively target tumor cells over normal cells by exploiting differences in transporter expression. For example, some of these compounds are preferentially taken up by folate receptors (FRs), which are often overexpressed in cancer cells, rather than the reduced folate carriers (RFCs) found in normal cells. nih.gov

The following table outlines some of the key design principles employed for thieno[2,3-d]pyrimidine derivatives.

Design Principle Description Example Target
Mimicking Natural Ligands/Known Inhibitors Designing molecules that adopt a similar binding conformation and make similar interactions as the natural substrate or a known potent inhibitor.DHFR
Structure-Based Design Utilizing the 3D structure of the target protein to design ligands that fit snugly into the active site and form specific interactions with key residues.VEGFR-2
Exploiting Transporter Selectivity Designing compounds that are preferentially taken up by transporters that are overexpressed on target cells, such as cancer cells.Folate Receptors
Modulating Physicochemical Properties Adjusting properties like lipophilicity to improve cell permeability and pharmacokinetic profiles.DHFR

Fragment-Based Drug Design (FBDD) Strategies Employing Thieno[2,3-d]pyrimidine Fragments

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The thieno[2,3-d]pyrimidine core represents an attractive fragment for FBDD due to its drug-like properties and its proven ability to serve as a scaffold for a wide range of biologically active molecules. researchgate.net

The modular synthesis approaches often employed for creating libraries of thieno[2,3-d]pyrimidine derivatives are well-suited for FBDD. By starting with the core thieno[2,3-d]pyrimidine fragment, medicinal chemists can systematically "grow" or link fragments to explore the binding pocket of a target and optimize interactions. This approach allows for the efficient exploration of chemical space and the development of potent and selective inhibitors.

For instance, the synthesis of various thieno[2,3-d]pyrimidine derivatives often begins with a common intermediate, such as a 2-aminothiophene, to which different functionalities are added in a stepwise manner. nih.gov This process is analogous to the fragment-growing strategy in FBDD, where a core fragment is elaborated to enhance its binding affinity. The diverse biological activities reported for thieno[2,3-d]pyrimidine derivatives, including their roles as kinase inhibitors, underscore the utility of this scaffold as a starting point for FBDD campaigns. nih.gov

Investigation of Biological Interaction Profiles and Potential Molecular Targets of Thieno 2,3 D Pyrimidine Derivatives Exclusively Pre Clinical, in Vitro

Enzyme Inhibition Studies of Relevant Biological Pathways

Thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively evaluated for their ability to inhibit various enzymes implicated in critical biological pathways. These studies have primarily focused on kinases and other enzymatic targets.

Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a key structural feature in several potent kinase inhibitors. researchgate.net Research has demonstrated the inhibitory activity of these derivatives against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Dihydrofolate Reductase (DHFR). nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Several studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of EGFR tyrosine kinase. nih.gov For instance, compounds 6e and 10e demonstrated significant inhibitory activity against EGFR-TK, with IC50 values of 0.133 µM and 0.151 µM, respectively. nih.gov Another study highlighted compound 7a for its significant inhibition of both EGFR wild-type and EGFRT790M. researchgate.net The anticancer potential of these compounds is often linked to their ability to target the EGFR signaling pathway, which is crucial in cell proliferation and survival. mdpi.comresearchgate.net

Phosphoinositide 3-kinase (PI3K): Thieno[2,3-d]pyrimidine derivatives have also shown promise as PI3K inhibitors. One particular derivative, designated as III , demonstrated significant antitumor efficacy through the inhibition of PI3K. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The antiangiogenic potential of thieno[2,3-d]pyrimidine derivatives has been attributed to their inhibition of VEGFR-2. A study focused on this target identified compound 17f as a potent VEGFR-2 inhibitor, with an IC50 value of 0.23 µM, which is comparable to the established inhibitor sorafenib. nih.govbohrium.com Another newly synthesized derivative, KM6 , exhibited 65% inhibition of VEGFR-2 kinase activity at a concentration of 10 µM. tandfonline.com

Dihydrofolate Reductase (DHFR): Certain thieno[2,3-d]pyrimidine derivatives have been found to inhibit DHFR, an enzyme crucial for nucleotide synthesis. Compounds 7d and 10e displayed the highest inhibitory activity against DHFR, with IC50 values of 0.462 µM and 0.541 µM, respectively. nih.gov

CompoundTarget KinaseIC50 (µM)Reference
6eEGFR-TK0.133 nih.gov
10eEGFR-TK0.151 nih.gov
7aEGFR (wild-type & T790M)Not specified researchgate.net
IIIPI3KNot specified nih.gov
17fVEGFR-20.23 nih.govbohrium.com
KM6VEGFR-2Exhibited 65% inhibition at 10 µM tandfonline.com
7dDHFR0.462 nih.gov
10eDHFR0.541 nih.gov

Other Enzymatic Targets

Beyond kinases, the inhibitory effects of thieno[2,3-d]pyrimidine derivatives have been explored against other enzymes. Notably, a series of these compounds were synthesized as antifolate inhibitors of purine (B94841) biosynthesis. nih.gov

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to bind to and modulate the activity of cellular receptors.

Estrogen Receptor Binding and Agonist/Antagonist Profiling

A notable area of research has been the interaction of phenolic thieno[2,3-d]pyrimidines with the estrogen receptor α (ERα). researchgate.net These nonsteroidal compounds have been shown to bind to and activate ERα, mimicking the natural hormone 17β-estradiol with nanomolar affinities and demonstrating potent agonist activity in reporter gene assays. chemrxiv.org One such derivative, 2a , was identified as a potent nonsteroidal estrogen, exhibiting an EC50 of 14 nM in an ERα ligand sensing assay and competing for ³H-E2 binding to ERα with an IC50 of 65 nM. nih.gov

CompoundReceptorActivityEC50/IC50Reference
2aERαAgonistEC50 = 14 nM nih.gov
2aERαBinding AffinityIC50 = 65 nM nih.gov

Dopamine (B1211576) Receptor Allosteric Modulation

The thieno[2,3-d]pyrimidine scaffold has been identified as a novel structural basis for negative allosteric modulators (NAMs) of the dopamine D2 receptor (D2R). nih.govnih.gov These compounds bind to a site on the receptor that is distinct from the dopamine binding site, thereby modulating the receptor's response to dopamine. worktribe.com Subtle structural modifications to this scaffold have yielded a range of NAMs with varying affinities and cooperativity profiles, as well as low-efficacy partial agonists. nih.gov This discovery has opened new avenues for the development of compounds that can fine-tune dopaminergic neurotransmission. mdpi.com

Antiproliferative Activity in Diverse Cellular Models (Non-human cell lines only)

The antiproliferative effects of thieno[2,3-d]pyrimidine derivatives have been evaluated in various cancer cell lines, though this review is restricted to non-human cell lines. One study investigated the effects of these compounds on BALB 3T3 mouse fibroblast cells. nih.gov It was found that derivatives 5 and 6 exhibited the lowest cytotoxicity against this cell line, with IC50 values greater than 4000 µg/mL. nih.gov In contrast, compound 4 , which contains three methoxy (B1213986) groups, was the most cytotoxic towards BALB 3T3 cells, with an IC50 value of 8.37 µg/mL. nih.gov

CompoundCell LineIC50Reference
4BALB 3T38.37 µg/mL nih.gov
5BALB 3T3> 4000 µg/mL nih.gov
6BALB 3T3> 4000 µg/mL nih.gov

Mechanisms of Cell Cycle Perturbation

Thieno[2,3-d]pyrimidine derivatives have been shown to exert antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells. A notable mechanism observed in multiple in vitro studies is the induction of cell cycle arrest, primarily at the G2/M phase.

One study investigating a series of novel thieno[2,3-d]pyrimidine derivatives identified a particularly potent compound, designated as compound 22, which demonstrated significant anti-proliferative activity against MCF-7 and HepG2 cancer cell lines. nih.gov Further analysis revealed that compound 22 induced cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov This phase of the cell cycle is a critical checkpoint for cell division, and its disruption can prevent the proliferation of cancer cells.

Similarly, another study focused on hexahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives found that a specific compound, labeled as compound 8, also induced cell growth arrest at the G2/M phase in the colon HT-29 cell line. nih.gov The ability of these derivatives to halt the cell cycle at this specific phase suggests a potential interaction with molecular components crucial for mitotic entry and progression, such as cyclin-dependent kinases (CDKs) or the mitotic spindle apparatus.

While G2/M arrest appears to be a common mechanism, other phases of the cell cycle can also be affected. For instance, a different pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4, was found to arrest the cell cycle at the G1 phase in MCF-7 cells. rsc.org This indicates that structural variations in the thieno[2,3-d]pyrimidine core and its substituents can lead to different molecular targets within the cell cycle machinery.

The consistent observation of cell cycle perturbation, particularly at the G2/M checkpoint, underscores a key mechanism by which thieno[2,3-d]pyrimidine derivatives exhibit their anticancer effects in vitro.

Induction of Apoptotic Pathways in Cellular Systems

Beyond disrupting the cell cycle, thieno[2,3-d]pyrimidine derivatives have been demonstrated to actively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial aspect of their potential as anticancer agents, as it leads to the elimination of malignant cells.

The apoptotic activity of these compounds is often mediated through the intrinsic mitochondrial pathway. For example, compound 22, which induces G2/M arrest, was also found to promote both early and late apoptosis in MCF-7 cancer cells. nih.gov This was accompanied by a 2.8-fold increase in the level of the pro-apoptotic protein BAX and a 2.2-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov The BAX/Bcl-2 ratio is a critical determinant of cell fate, and a shift towards higher BAX levels facilitates the release of cytochrome c from the mitochondria, a key step in initiating apoptosis.

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process. In MCF-7 cells treated with compound 22, there were 2.9-fold and 2.8-fold higher levels of caspase-8 and caspase-9, respectively, compared to control cells. nih.gov Caspase-9 is an initiator caspase in the intrinsic pathway, while caspase-8 is associated with the extrinsic death receptor pathway, suggesting that some derivatives may engage multiple apoptotic routes. The activation of executioner caspases, such as caspase-3, has also been observed. For instance, compounds 6c and 8, from a series of hexahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives, led to an 8.49 and 8.63-fold increase in the level of caspase-3 in HT-29 cells, respectively. nih.gov

Interestingly, some thieno[2,3-d]pyrimidine derivatives can induce alternative forms of cell death. One study found that the most potent compound, 6j, was equally cytotoxic to HCT116 cells that were deficient in the apoptotic genes for Bax, Bak, or both, indicating that it can induce mitotic catastrophe as an alternative death mechanism when key apoptotic proteins are absent. nih.gov

The ability of thieno[2,3-d]pyrimidine derivatives to induce apoptosis through the modulation of key regulatory proteins and the activation of caspase cascades highlights a significant aspect of their in vitro anticancer profile.

Antimicrobial Efficacy against Microorganisms

In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as antimicrobial agents. In vitro studies have demonstrated their efficacy against a range of pathogenic bacteria, fungi, and some viruses.

Antibacterial Activity

Several thieno[2,3-d]pyrimidine derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, a series of thieno[2,3-d]pyrimidinediones were synthesized and evaluated. Two compounds from this series demonstrated significant activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant Staphylococcus aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, the activity of these compounds against Gram-negative bacteria was generally weak, with MIC values ranging from 16 to over 32 mg/L. nih.gov

Thieno[2,3-d]pyrimidines have been identified as a novel antibacterial prodrug scaffold. researchgate.net Their activity can be modulated through chemical modifications, with some derivatives showing potent effects against Staphylococci (MRSA) and even some slight activity against certain Gram-negative strains. nih.govresearchgate.net The following table summarizes the in vitro antibacterial activity of selected thieno[2,3-d]pyrimidinedione derivatives. nih.gov

CompoundGram-Positive BacteriaMIC (mg/L)Gram-Negative BacteriaMIC (mg/L)
Compound 1MRSA4Escherichia coli>32
VRSA8Pseudomonas aeruginosa>32
VISA4Klebsiella pneumoniae>32
VRE8Enterobacter aerogenes16
Streptococcus pneumoniae16
Compound 2MRSA2Escherichia coli32
VRSA4Pseudomonas aeruginosa>32
VISA2Klebsiella pneumoniae>32
VRE4Enterobacter aerogenes>32
Streptococcus pneumoniae4

Antifungal Activity

The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been explored. These compounds have demonstrated inhibitory activity against various fungal strains. mdpi.com For instance, a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov

More recent studies have investigated the efficacy of these derivatives against human fungal pathogens. A thienopyrimidine–sulfamethoxazole hybrid, compound 8iii, showed promising antifungal activity with MIC values of 31.25 µg/mL and 62.5 µg/mL against Candida albicans and Candida parapsilosis, respectively. mdpi.com Another series of pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were screened against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with one compound showing an MIC value of 200 μg/mL against C. albicans. researchgate.net

The table below presents the in vitro antifungal activity of a selected thienopyrimidine–sulfonamide hybrid. mdpi.com

CompoundFungal StrainMIC (µg/mL)
Compound 8iii (thienopyrimidine–sulfamethoxazole hybrid)Candida albicans31.25
Candida parapsilosis62.5

Antiviral Activity

The investigation into the antiviral properties of thieno[2,3-d]pyrimidine derivatives has primarily focused on nucleoside analogues. In one study, a series of cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine were synthesized and tested for their activity against herpes simplex virus type-1 (HSV-1) and hepatitis-A virus (HAV). researchgate.net One of the tested compounds, a glucopyranosyl bromide derivative, showed the highest effect on HSV-1 among the tested compounds. researchgate.net However, none of the four tested compounds exhibited any activity against HAV. researchgate.net

The development of nucleoside analogues as antiviral agents is a well-established strategy, with many approved drugs targeting viral polymerases. While the research on the antiviral activity of thieno[2,3-d]pyrimidine nucleosides is still in its early stages, these initial findings suggest that this chemical scaffold could be a promising starting point for the design of novel antiviral therapeutics. Further studies are needed to explore the structure-activity relationships and to broaden the screening to a wider range of viruses.

Advanced Characterization Techniques and Mechanistic Elucidation

Application of High-Resolution Spectroscopic Methods for Structural Assignment (Beyond Basic Identification)

While basic spectroscopic methods like 1H and 13C NMR are fundamental for initial identification, high-resolution and multi-dimensional techniques are indispensable for the unambiguous structural assignment of complex thieno[2,3-d]pyrimidine (B153573) derivatives, especially when dealing with novel or intricately substituted analogues. nih.govnih.gov

Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the complex structures of thieno[2,3-d]pyrimidine compounds by revealing correlations between different nuclei within a molecule. nih.govresearchgate.net Techniques such as COSY, HSQC, and HMBC are routinely employed to assign proton and carbon signals definitively, which is often impossible with 1D NMR alone. nih.govyoutube.comsdsu.edu

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In the context of a thieno[2,3-d]pyrimidine derivative, COSY spectra would show correlations between adjacent protons, for instance, on the thiophene (B33073) ring or on substituent groups, helping to piece together the spin systems within the molecule. nih.govemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.eduemerypharma.com This is crucial for assigning carbon signals in the 13C NMR spectrum by linking them to their known proton assignments. nih.govemerypharma.com For the bromomethyl group at the 6-position, HSQC would show a clear correlation between the methylene (B1212753) protons and the attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. youtube.comsdsu.edu This technique is invaluable for connecting different parts of the molecule. For example, an HMBC spectrum could show a correlation from the methylene protons of the 6-(bromomethyl) group to the C5 and C6 carbons of the thieno[2,3-d]pyrimidine core, confirming the position of the substituent. nih.gov It is also instrumental in establishing the connectivity between the core scaffold and various substituted moieties. nih.gov

Table 1: Overview of 2D NMR Techniques in the Structural Elucidation of Thieno[2,3-d]pyrimidine Derivatives
TechniqueType of CorrelationInformation GainedExample Application
COSY¹H-¹HIdentifies coupled protons (2-3 bonds apart). sdsu.eduConfirming adjacency of protons on a substituted phenyl ring attached to the pyrimidine (B1678525) core.
HSQC¹H-¹³C (1 bond)Correlates protons to their directly attached carbons. sdsu.eduemerypharma.comAssigning the carbon signal of the bromomethyl group by correlating it to the methylene protons.
HMBC¹H-¹³C (2-3 bonds)Identifies long-range connectivity between protons and carbons. sdsu.eduConfirming the attachment point of a substituent by showing correlations from its protons to the carbons of the thieno[2,3-d]pyrimidine nucleus. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. nih.govmdpi.com Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure mass with very high accuracy (typically to within 0.001 atomic mass units). This precision is critical for confirming the identity of newly synthesized thieno[2,3-d]pyrimidine derivatives and distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net The data obtained from HRMS, often reported as "calculated" versus "found" mass, provides strong evidence for the successful synthesis of the target compound. nih.govresearchgate.net

Crystallographic Studies of Thieno[2,3-d]pyrimidine Compounds and Protein-Ligand Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for molecules. For thieno[2,3-d]pyrimidine derivatives, crystallographic studies are twofold: they can determine the precise solid-state structure of the compound itself and reveal how it binds to its biological target. rsc.orgmdpi.com

Analysis of the crystal structure of a thieno[2,3-d]pyrimidine derivative reveals exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.orgresearchgate.net This information is fundamental for understanding the molecule's conformation and packing. researchgate.net

Furthermore, obtaining a co-crystal structure of a thieno[2,3-d]pyrimidine inhibitor bound to its target protein (e.g., a kinase) is a landmark achievement in drug discovery. acs.org These protein-ligand complex structures offer a detailed snapshot of the binding mode at the atomic level. acs.orgresearchgate.net For instance, crystallographic studies of thieno[3,2-d]pyrimidine (B1254671) inhibitors with SIRT3 have revealed key interactions, such as π-stacking between the thienopyrimidine core and a phenylalanine residue (Phe157) in the active site. acs.org Such studies confirm the specific amino acid residues involved in binding, the orientation of the inhibitor in the active site, and the hydrogen bonding networks that stabilize the complex. researchgate.netnih.gov This information is invaluable for structure-based drug design and for explaining the structure-activity relationships (SAR) observed in a series of compounds. nih.gov

Kinetic and Mechanistic Studies of Biological Interactions

Understanding the biological activity of 6-(Bromomethyl)thieno[2,3-d]pyrimidine and its analogues requires detailed kinetic and mechanistic studies to quantify their interactions with target molecules and their effects on cellular processes. nih.govekb.eg Thieno[2,3-d]pyrimidines are known to inhibit a variety of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). researchgate.netnih.govnih.gov

Enzyme inhibition assays are fundamental to these studies. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the activity of a specific enzyme by 50%. acs.orgnih.gov For example, a thieno[2,3-d]pyrimidine derivative (compound 7b) was found to inhibit EGFR with an IC₅₀ value of 0.096 µM. nih.gov Another derivative showed high activity against VEGFR-2 with an IC₅₀ value of 0.23 µM, comparable to the standard drug sorafenib. nih.gov These kinetic data are crucial for comparing the potency of different derivatives and guiding lead optimization. acs.org

Beyond enzyme inhibition, mechanistic studies delve into the downstream cellular consequences of target engagement. For instance, potent EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov One study demonstrated that a lead compound increased total apoptosis by over 21-fold in an ovarian cancer cell line and caused the cell cycle to halt in the G1/S phase. nih.gov Such studies elucidate the mechanism by which these compounds exert their antiproliferative effects and confirm that their activity is consistent with the inhibition of the intended biological pathway. nih.govnih.gov

Table 2: Examples of Biological Interactions of Thieno[2,3-d]pyrimidine Derivatives
Compound TypeBiological TargetKey FindingReference
Thieno[2,3-d]pyrimidine derivative 7b EGFRPotent enzyme inhibition with an IC₅₀ of 0.096 µM. nih.gov nih.gov
Thieno[2,3-d]pyrimidine derivative 17f VEGFR-2Strong inhibition with an IC₅₀ of 0.23 µM. nih.gov nih.gov
Thieno[2,3-d]pyrimidine derivatives IIIa and VIb PI3Kβ and PI3KγGood enzymatic inhibition (up to 84%) against PI3K isoforms. nih.gov nih.gov
Thieno[2,3-d]pyrimidine derivative 7l aPKCReduced VEGF- and TNFα-induced vascular permeability in a rat model. nih.gov nih.gov
Thieno[2,3-d]pyrimidine derivative 9k LHRH ReceptorHigh binding affinity and antagonistic activity with an IC₅₀ of 0.06 nM. nih.gov nih.gov

Theoretical and Computational Chemistry Approaches to 6 Bromomethyl Thieno 2,3 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold, docking studies have been crucial in elucidating interactions with various protein kinase enzymes, which are key targets in cancer therapy.

Researchers have used docking simulations to understand how thieno[2,3-d]pyrimidine derivatives interact with targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2). mdpi.comnih.govnih.govnih.gov For example, docking studies on novel thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 revealed key interactions with amino acid residues in the solvent-accessible region, such as Asn923. nih.gov Similarly, simulations of a promising thieno[2,3-d]pyrimidine derivative with three different JAK2 protein structures (PDB IDs: 5AEP, 4C62, and 3ZMM) were performed to screen its inhibitory potential. mdpi.com

In another study targeting EGFR and PI3K, the docking process was first validated by re-docking the native ligands (erlotinib and quinolone LXX) into the respective active sites (PDB IDs: 1M17 and 3L54). nih.gov This validation step, which resulted in low root-mean-square deviation (RMSD) values of 1.22 Å and 0.78 Å respectively, confirmed the reliability of the docking protocol. nih.gov The subsequent docking of thieno[2,3-d]pyrimidine derivatives showed promising binding energies and interactions, such as hydrogen bonding with the backbone of Met769 in the EGFR active site. nih.gov These simulations provide a rational basis for the observed biological activities and guide the design of more potent inhibitors. nih.govnih.gov

Derivative ClassTarget ProteinPDB Code(s)Key Findings/Interactions
4-substituted thieno[2,3-d]pyrimidinesVEGFR-23VHEDesigned to interact with residues in the solvent-accessible region, such as Asn923. nih.gov
Thieno[2,3-d]pyrimidine derivativeJAK25AEP, 4C62, 3ZMMHigh affinity for kinases, specifically Janus kinase 2, was predicted. mdpi.com
Morpholine (B109124) based thieno[2,3-d]pyrimidinesPI3KNot SpecifiedShowed a comparable binding mode to the known inhibitor PI-103. nih.gov
Cyclopenta nih.govnih.govthieno[2,3-d] mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidinesEGFR, PI3K1M17, 3L54Pyrimidine-N4 acted as an H-bond acceptor with Met769; promising energy scores were observed. nih.gov
Thieno[2,3-d]pyrimidine derivativesPDE4BNot SpecifiedDocking results showed good overall correlations to their observed PDE4B inhibitory properties in vitro. researchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. This technique is used to assess the stability of the ligand-protein complex and observe any conformational changes that may occur upon binding.

MD simulations have been employed to study the inhibitory effectiveness and interactions of thieno[2,3-d]pyrimidine derivatives with their targets. ekb.eg For instance, MD simulations followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been used to estimate the free binding energy of these compounds, providing a more accurate prediction of binding affinity than docking scores alone. ekb.eg In studies targeting VEGFR-2, MD simulations were performed to further investigate the findings from molecular docking analysis, confirming the stability of the predicted binding poses. nih.govnih.gov These simulations help to trace disturbed motions and avoid artifacts, ensuring the accuracy of the predicted interactions. ekb.eg

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide insights into a molecule's geometry, charge distribution, and reactivity, which are fundamental to its interaction with biological targets.

For thieno[2,3-d]pyrimidine derivatives, DFT calculations have been used to show the high reactivity of certain compounds toward EGFR. researchgate.net These studies can optimize the geometry of a molecule and provide maps of its electrostatic potential (ESP) and frontier molecular orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The analysis of these properties helps to understand the charge distribution and sites susceptible to electrophilic or nucleophilic attack, thereby explaining the molecule's reactivity and interaction with protein residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to the thieno[2,3-d]pyrimidine scaffold. These studies have revealed comparable binding modes for active compounds within the EGFR active site. researchgate.net In one study focusing on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to build QSAR models. nih.gov The ANN model showed superior predictive power, with a coefficient of determination (R²) of 0.998 compared to the MLR model's R² of 0.889, indicating that a non-linear model was more effective at capturing the complex relationship between structure and activity. nih.gov Such models are valuable tools for drug design, providing useful information for the structural modification of lead compounds to enhance their biological activity. nih.gov

In Silico Prediction of Biological Activity and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles and avoid costly failures in later stages of development.

For various thieno[2,3-d]pyrimidine derivatives, in silico ADME predictions have revealed promising pharmacokinetic and physicochemical properties. researchgate.net Studies have evaluated parameters based on Lipinski's "Rule of Five" (e.g., molecular weight < 500, logP < 5), topological polar surface area, aqueous solubility, and the number of rotatable bonds. mdpi.comekb.eg One investigated derivative showed good permeability and gastrointestinal (GI) absorption, with two hydrogen-bond donors and acceptors, a logP of 2.63, and a positive drug-likeness score of 0.57, with no violations of Lipinski's rule. mdpi.com Another study on a series of derivatives showed predicted human intestine absorption rates ranging from 82.16% to 99.67%, indicating moderate to good absorption capabilities. ekb.eg These computational ADMET studies are essential for assessing the drug development potential of new thieno[2,3-d]pyrimidine derivatives. nih.gov

PropertyPredicted Value/FindingReference
Lipinski's Rule of FiveNo violations for a key derivative. mdpi.com
Molecular WeightLess than 500. mdpi.com
Log P2.63 (less than 5). mdpi.com
Hydrogen Bond Donors2. mdpi.com
Hydrogen Bond Acceptors2. mdpi.com
Drug Likeness Score0.57 (positive). mdpi.com
GI AbsorptionPredicted to be good. mdpi.com
Human Intestinal AbsorptionRanged from 82.16% to 99.67% for a series of compounds. ekb.eg

Future Directions and Emerging Research Avenues for 6 Bromomethyl Thieno 2,3 D Pyrimidine and Its Derivatives

Novel Synthetic Methodologies for Enhanced Accessibility

The advancement of research into 6-(Bromomethyl)thieno[2,3-d]pyrimidine and its derivatives is contingent upon the development of efficient, scalable, and cost-effective synthetic routes. Current methodologies often involve multi-step sequences which can be time-consuming and may not be amenable to large-scale production. nih.gov Future synthetic research should focus on several key areas to enhance the accessibility of this crucial building block.

One promising direction is the development of more convergent synthetic strategies that construct the core bicyclic system with the bromomethyl functionality pre-installed or in a form that is easily converted. This could involve novel cyclization reactions that tolerate the reactive bromomethyl group or a protected precursor. ijacskros.com Furthermore, the application of modern synthetic technologies such as continuous flow chemistry could offer significant advantages over traditional batch processing. Flow synthesis can provide better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate scalability.

Expansion of Biological Target Space Beyond Current Scope

Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been extensively investigated as inhibitors of various protein kinases and enzymes within the folate pathway. nih.gov A significant body of research has demonstrated their efficacy as inhibitors of targets such as Phosphoinositide 3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.gov Additionally, 6-substituted thieno[2,3-d]pyrimidines have been identified as potent antifolates that dually inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.gov

While these areas remain fruitful, future research should aim to expand the biological target space beyond these well-trodden paths. The purine-like structure of the thieno[2,3-d]pyrimidine core suggests potential for interaction with a much broader range of biomolecules.

Emerging therapeutic areas for exploration include:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone methyltransferases, demethylases, and acetyltransferases, utilize cofactors like S-adenosylmethionine (SAM) which has structural similarities to the thieno[2,3-d]pyrimidine scaffold. Derivatives could be designed as substrate- or cofactor-mimicking inhibitors for these important anticancer targets.

Neurodegenerative Diseases: Beyond the established activity of some derivatives as adenosine (B11128) A2A receptor antagonists for conditions like Parkinson's disease, the scaffold could be explored for its potential to modulate other CNS targets. rsc.org This includes targeting kinases involved in tau pathology (e.g., GSK-3β, CDK5) or enzymes involved in neuroinflammation.

Infectious Diseases: As bioisosteres of purines, these compounds are prime candidates for development as novel antiviral and antibacterial agents. nih.gov They could be designed to interfere with viral polymerases or bacterial enzymes involved in nucleic acid synthesis, offering new strategies to combat drug-resistant pathogens.

Ion Channels and G-Protein Coupled Receptors (GPCRs): The scaffold's rigid, heterocyclic structure is suitable for probing the binding sites of various ion channels and GPCRs, which are currently underexplored for this class of compounds.

Future work should involve high-throughput screening of diverse libraries derived from this compound against a wider panel of biological targets to uncover novel therapeutic opportunities.

Exploration in Chemical Biology Tools and Probes

The 6-(bromomethyl) functional group is a versatile electrophilic handle, making this compound an ideal starting material for the development of sophisticated chemical biology tools. This area represents a significant, yet largely untapped, potential for the compound.

A primary future direction is the design and synthesis of covalent inhibitors and activity-based probes (ABPs) . The bromomethyl group can react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of an enzyme to form a stable covalent bond. By attaching the thieno[2,3-d]pyrimidine scaffold, which can provide initial binding affinity and selectivity, to this reactive group, researchers can develop highly potent and specific covalent inhibitors. Furthermore, by incorporating a reporter tag (like a fluorophore or a biotin (B1667282) moiety), these molecules can be transformed into ABPs for target identification, validation, and imaging of enzyme activity in complex biological systems.

Another emerging avenue is the use of this compound in bioconjugation . The bromomethyl group can serve as a linker to attach the thieno[2,3-d]pyrimidine core to larger biomolecules. For example, it could be used to create:

Fluorescent Probes: By conjugating a fluorophore, researchers can create probes to visualize the subcellular localization of specific protein targets or to develop fluorescence-based assays.

Antibody-Drug Conjugates (ADCs): The thieno[2,3-d]pyrimidine derivative, acting as a cytotoxic payload, could be linked to a monoclonal antibody that targets a specific cancer cell antigen, enabling targeted drug delivery and reducing systemic toxicity.

PROTACs (Proteolysis Targeting Chimeras): The scaffold could be incorporated into a PROTAC molecule, which brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

The development of such tools would not only advance our understanding of the mechanism of action of thieno[2,3-d]pyrimidine-based drugs but also provide powerful reagents for broader biological research.

Potential Applications in Material Science or other Non-Biological Fields

While the thieno[2,3-d]pyrimidine scaffold has been predominantly studied for its biological applications, its inherent electronic and structural properties suggest potential for use in material science. Fused heterocyclic systems, particularly those containing thiophene (B33073), are of great interest in the field of organic electronics due to their tunable electronic properties and ability to self-assemble.

Future research could explore the synthesis of novel organic semiconductors derived from this compound. The planar, electron-deficient nature of the thieno[2,3-d]pyrimidine core makes it a candidate for n-type or ambipolar semiconductor materials. The bromomethyl group at the 6-position provides a crucial synthetic handle for extending the π-conjugated system through reactions like Wittig, Suzuki, or Sonogashira couplings. acs.org This would allow for the systematic tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing efficient electronic devices.

Potential applications for these novel materials include:

Organic Thin-Film Transistors (OTFTs): Derivatives could be designed for use as the active channel material in OTFTs, which are components of flexible displays, RFID tags, and sensors.

Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into molecules that serve as electron-transporting or emissive materials in OLEDs for lighting and display applications.

Organic Photovoltaics (OPVs): Thieno[2,3-d]pyrimidine derivatives could be investigated as non-fullerene acceptors or as components of donor polymers in bulk heterojunction solar cells.

Systematic investigation into the synthesis, photophysical properties, and solid-state packing of these new materials could unlock a completely new and valuable application space for the thieno[2,3-d]pyrimidine scaffold, moving it beyond the confines of medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 6-(bromomethyl)thieno[2,3-d]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves bromomethylation of a thieno[2,3-d]pyrimidine precursor. For example, starting with 2,4-dichloro-thieno[2,3-d]pyrimidine, bromomethyl groups can be introduced via nucleophilic substitution using bromomethylating agents like trimethylbromomethane. Subsequent steps may involve coupling reactions with phenols or amines under reflux in acetone or methanol. Key intermediates are characterized by IR, 1H^1 \text{H}-NMR, and mass spectrometry to confirm structural integrity .

Q. Which characterization techniques are essential for confirming the structure of synthesized derivatives?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm1^{-1}).
  • NMR spectroscopy : 1H^1 \text{H}-NMR confirms substituent positions (e.g., singlet for bromomethyl protons at δ ~4.5 ppm). 13C^{13} \text{C}-NMR verifies aromatic and heterocyclic carbon environments.
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+ for bromomethyl derivatives).
  • HPLC : Validates purity (>95% required for pharmacological studies) .

Q. How are initial biological activities (e.g., antimicrobial, anticancer) evaluated?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution methods .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., A549, MCF-7) to measure IC50_{50} values. Positive controls like gefitinib are used for comparison .

Advanced Research Questions

Q. How can multi-step synthesis strategies be optimized for complex derivatives?

Methodological Answer:

  • Gewald reaction : Constructs the thiophene ring via condensation of ketones, sulfur, and cyanoacetates.
  • Dieckmann cyclization : Forms the pyrimidine ring under basic conditions (e.g., NaOEt/EtOH).
  • Krapcho decarboxylation : Removes ester groups using LiCl in DMSO at 150°C.
    Optimization includes microwave-assisted reactions to reduce time (e.g., 30 minutes vs. 12 hours under conventional heating) and solvent-free conditions for greener synthesis .

Q. What computational approaches predict drug-likeness and binding affinity?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. Bromomethyl derivatives often show moderate bioavailability due to increased hydrophobicity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). For example, bromomethyl groups enhance hydrophobic contacts with residues like Leu694 and Val702 in EGFR .

Q. How can discrepancies in biological activity data between similar derivatives be resolved?

Methodological Answer:

  • Dose-response curves : Validate activity trends across multiple concentrations.
  • Structural analogs : Compare substituent effects (e.g., bromomethyl vs. chloromethyl groups).
  • X-ray crystallography : Resolve binding mode ambiguities (e.g., folate vs. flipped orientations in DHFR inhibition) .

Q. What role does X-ray crystallography play in understanding binding modes?

Methodological Answer: X-ray structures reveal key interactions, such as hydrogen bonds between the pyrimidine ring and active-site residues (e.g., Asp94 in DHFR). Bromomethyl groups may occupy hydrophobic pockets, as seen in mutant human DHFR complexes (PDB: 5X3F) .

Q. How are structure-activity relationships (SAR) developed for enzyme-targeted derivatives?

Methodological Answer:

  • Substituent variation : Bromomethyl groups at C-6 improve EGFR inhibition by 2–5-fold compared to unsubstituted analogs.
  • Bioisosteric replacement : Replacing bromine with trifluoromethyl retains activity but reduces toxicity.
  • 3D-QSAR models : CoMFA/CoMSIA correlate steric/electrostatic fields with IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.